![molecular formula C14H20O2 B14361227 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid CAS No. 94416-68-9](/img/structure/B14361227.png)
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid moiety attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a substituted benzene ring followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]acetic acid
- 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]butanoic acid
Uniqueness
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
94416-68-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(4,5-dimethyl-2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2)13-8-11(4)10(3)7-12(13)5-6-14(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
OKSLCMOIBPRCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


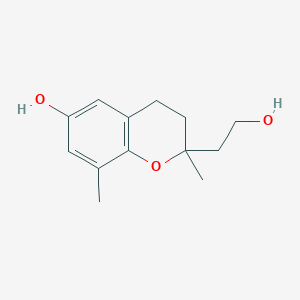



![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)

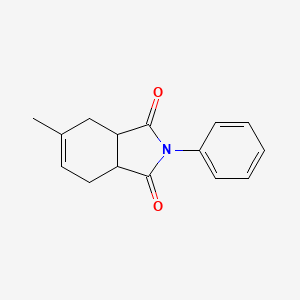

![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
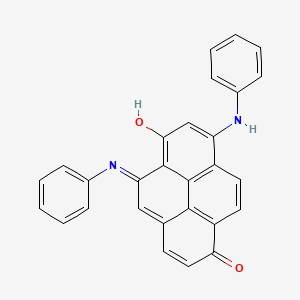
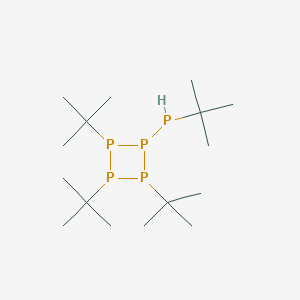
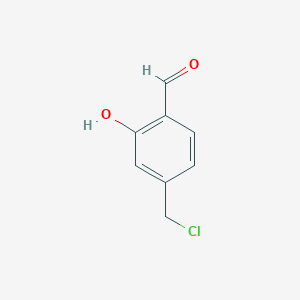
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
